Chloramphenicol-13C6 Chloramphenicol-13C6
Brand Name: Vulcanchem
CAS No.: 1217706-02-9
VCID: VC0020790
InChI: InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1+1,2+1,3+1,4+1,6+1,7+1
SMILES: C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Molecular Formula: C11H12Cl2N2O5
Molecular Weight: 329.08

Chloramphenicol-13C6

CAS No.: 1217706-02-9

Cat. No.: VC0020790

Molecular Formula: C11H12Cl2N2O5

Molecular Weight: 329.08

* For research use only. Not for human or veterinary use.

Chloramphenicol-13C6 - 1217706-02-9

Specification

CAS No. 1217706-02-9
Molecular Formula C11H12Cl2N2O5
Molecular Weight 329.08
IUPAC Name 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl]acetamide
Standard InChI InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1+1,2+1,3+1,4+1,6+1,7+1
Standard InChI Key WIIZWVCIJKGZOK-BNKGHQRYSA-N
SMILES C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

Introduction

Chemical Properties and Structure

Chloramphenicol-13C6 maintains the core structure of chloramphenicol with six carbon-13 atoms incorporated into the phenyl ring. Its chemical identity is characterized by the following properties:

Basic Chemical Identification

PropertyValueSource
CAS Registry Number1217706-02-9
Molecular FormulaC11H12Cl2N2O5 or 13C6C5H12Cl2N2O5
Molecular Weight329.08-329.18338 g/mol
IUPAC Name2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl]acetamide
Physical AppearanceWhite Crystalline Powder

Structural Features

Chloramphenicol-13C6 contains several key structural elements that define its properties:

  • A dichloroacetamide group that contributes to its antimicrobial activity

  • A propanediol backbone with specific stereochemistry (1R,2R configuration)

  • A nitrophenyl group where all six carbon atoms are enriched with carbon-13

  • Multiple hydroxyl groups that influence solubility and hydrogen bonding capabilities

The carbon-13 enrichment in the phenyl ring creates a mass shift that is detectable through mass spectrometry without altering the compound's chemical reactivity or biological function.

Solubility Properties

Chloramphenicol-13C6 demonstrates solubility in various organic solvents, similar to the non-labeled compound:

  • Soluble in DMSO, ethanol, and methanol

  • Limited solubility in water

  • The presence of hydroxyl groups enables hydrogen bonding with polar solvents

Applications in Research and Analysis

Mass Spectrometry Applications

Chloramphenicol-13C6 serves as an essential internal standard in liquid chromatography-mass spectrometry (LC-MS) methods, particularly for quantifying chloramphenicol residues in complex matrices. The mass difference between Chloramphenicol-13C6 and non-labeled chloramphenicol allows for accurate quantification even in challenging sample types.

In analytical methodology, the compound is added to samples at known concentrations to create calibration curves and correct for matrix effects and recovery variations . Data analysis typically involves calculating the ratio of chromatographic areas between the analyte and the internal standard (Chloramphenicol/Chloramphenicol-13C6) . This approach enhances method precision and accuracy in regulatory and research applications.

Environmental Studies

Chloramphenicol-13C6 plays a crucial role in environmental research, particularly in:

  • Tracking the persistence of chloramphenicol residues in various environmental compartments

  • Investigating the impact of antibiotic residues on microbial communities

  • Studying the development of antimicrobial resistance in environmental settings

  • Monitoring distribution and metabolism of chloramphenicol in complex environmental matrices

These applications are particularly important given growing concerns about pharmaceutical contamination in the environment and its potential contribution to antimicrobial resistance.

Pharmaceutical and Toxicological Research

Analytical Method Development

The incorporation of Chloramphenicol-13C6 in analytical methods has significantly enhanced the detection and quantification of chloramphenicol residues in various matrices. According to available data, standard analytical methods employ Chloramphenicol-13C6 alongside other isotopically labeled standards in a comprehensive approach to residue analysis .

Integrated Multi-Residue Methods

Modern analytical approaches often integrate Chloramphenicol-13C6 into multi-residue methods that simultaneously detect multiple compounds of concern. One such method incorporates the analysis of chloramphenicol with nitrofuran metabolites, utilizing Chloramphenicol-13C6 as an internal standard alongside other labeled compounds such as AOZ-d4, AMOZ-d5, and AHD-13C3 .

Key elements of these analytical methods include:

  • Sample preparation involving tissue homogenization and extraction

  • Fortification with Chloramphenicol-13C6 at defined concentrations (typically 0.500 ng/g for chloramphenicol analysis)

  • Chromatographic separation using liquid chromatography

  • Detection using tandem mass spectrometry with multiple reaction monitoring

  • Quantification based on the ratio of analyte to internal standard

Calibration and Quality Control

The implementation of Chloramphenicol-13C6 in analytical methods enables robust calibration and quality control procedures. According to documented methodologies, calibration standards typically range from 0.0500 to 1.00 ng/g for chloramphenicol analysis, with Chloramphenicol-13C6 added at a consistent concentration to all standards and samples .

This approach yields linear calibration curves with regression coefficients (R²) of ≥0.995, demonstrating the high precision and accuracy achievable with this internal standard . Confirmation criteria include retention time matching within 5% of calibration standards and detection of all characteristic product ions .

Current Research Trends and Future Perspectives

Research utilizing Chloramphenicol-13C6 continues to evolve, particularly in the areas of environmental monitoring and food safety. Current trends include:

Advanced Analytical Methods

Researchers are developing increasingly sensitive and specific methods that incorporate Chloramphenicol-13C6 for the detection of chloramphenicol residues at ultra-trace levels. These methods address regulatory requirements for monitoring banned or restricted substances in food products and environmental samples.

Environmental Fate Studies

The use of Chloramphenicol-13C6 enables detailed investigations into the environmental persistence and transformation of chloramphenicol in various matrices. These studies contribute to understanding the potential ecological impacts of antibiotic residues and inform risk assessment models.

Antimicrobial Resistance Research

Growing concerns about antimicrobial resistance have intensified research into the relationship between environmental antibiotic residues and resistance development. Chloramphenicol-13C6 provides researchers with a tool to track specific pathways and mechanisms that may contribute to resistance emergence.

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